1-溴-4-丁氧基-2,3-二氟苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Bromo-4-butoxy-2,3-difluorobenzene is a halogenated aromatic compound that is not directly discussed in the provided papers. However, the papers do provide insights into the synthesis, molecular structure, and chemical properties of related brominated and fluorinated benzene derivatives. These compounds are often used as intermediates in the synthesis of pharmaceuticals, organic dyes, and electroluminescent materials .

Synthesis Analysis

The synthesis of related compounds often involves halogenation reactions. For instance, 1-bromo-2,4-dinitrobenzene is synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, the synthesis of 1-bromo- or 1-chloro-2,3-difluorobenzene is achieved through a multi-step process starting from tetrafluoroethylene and buta-1,3-diene, involving halogenation and dehydrohalogenation steps . These methods suggest that the synthesis of 1-Bromo-4-butoxy-2,3-difluorobenzene could potentially be achieved through similar halogenation and substitution reactions.

Molecular Structure Analysis

The molecular structure of halogenated benzenes has been studied using techniques like electron diffraction. For example, the molecular structures of monofluorobenzene and monobromobenzene have been determined, revealing shorter than expected C–F and C–Br bond lengths due to partial double bond character10. This information is relevant to understanding the molecular structure of 1-Bromo-4-butoxy-2,3-difluorobenzene, as the presence of halogens can influence the geometry and electronic distribution in the benzene ring.

Chemical Reactions Analysis

The chemical reactivity of halogenated benzenes includes participation in various organic reactions. For instance, 1,4-difluoro-2,5-dimethoxybenzene is used as a precursor for benzyne-furan Diels-Alder reactions, leading to the synthesis of highly substituted anthracenols . Aryl radical cyclization reactions with alkynes followed by carboxylation have also been reported for bromobenzene derivatives . These studies indicate that 1-Bromo-4-butoxy-2,3-difluorobenzene could undergo similar cyclization and addition reactions, potentially leading to complex organic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are influenced by the presence of halogen atoms. For example, the redox properties of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives have been investigated, showing the impact of fluorine atoms on the electrochemical behavior of the molecule . The steric and electronic effects of substituents on the benzene ring can significantly alter properties such as solubility, boiling point, and reactivity. These insights are valuable for predicting the behavior of 1-Bromo-4-butoxy-2,3-difluorobenzene in various chemical environments.

科学研究应用

超声波辅助合成

Harikumar和Rajendran(2014年)的一项研究探讨了1-丁氧基-4-硝基苯的超声波辅助合成,该合成与1-溴-4-丁氧基-2,3-二氟苯的合成途径相似。该研究突出了在有机合成中使用超声波辐照的效率,建议将其用于改善产率和减少反应时间以制备1-溴-4-丁氧基-2,3-二氟苯的潜在应用(Harikumar & Rajendran, 2014)。

区域灵活取代

Schlosser和Heiss(2003年)展示了1,3-二氟苯的区域灵活取代,以产生各种二氟苯甲酸。他们的方法可能适用于对1-溴-4-丁氧基-2,3-二氟苯进行结构修饰,以开发具有潜在研究和工业应用的新化合物(Schlosser & Heiss, 2003)。

振动光谱

Reddy和Rao(1994年)对三取代苯,包括溴代和二氟代苯衍生物的研究,利用振动光谱进行结构分析。这种技术可以用于研究1-溴-4-丁氧基-2,3-二氟苯的分子结构和振动性质,从而深入了解其化学行为(Reddy & Rao, 1994)。

气相合成

Volchkov等人(2021年)对四氟乙烯和丁-1,3-二烯的气相共聚合导致二氟卤代苯的研究表明了一种潜在的合成途径,可用于1-溴-4-丁氧基-2,3-二氟苯。这种方法可以提供一种新颖的合成途径,利用气相反应进行高效生产(Volchkov et al., 2021)。

溴化和官能化

Aitken等人(2016年)对二甲氧基二甲基苯的溴化及随后转化为硫功能化苯醌的研究突显了溴代中间体在有机合成中的多功能性。这表明1-溴-4-丁氧基-2,3-二氟苯可以作为合成各种官能化芳香化合物的前体,扩展其在化学研究中的应用(Aitken et al., 2016)。

安全和危害

属性

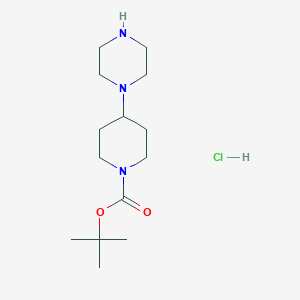

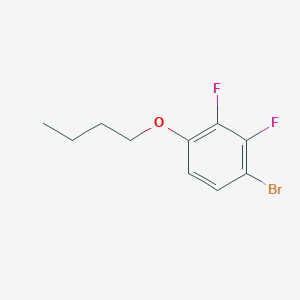

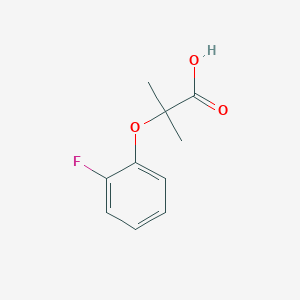

IUPAC Name |

1-bromo-4-butoxy-2,3-difluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrF2O/c1-2-3-6-14-8-5-4-7(11)9(12)10(8)13/h4-5H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOZRBSBWHDDHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=C(C=C1)Br)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591076 |

Source

|

| Record name | 1-Bromo-4-butoxy-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-butoxy-2,3-difluorobenzene | |

CAS RN |

247176-22-3 |

Source

|

| Record name | 1-Bromo-4-butoxy-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)